

GSK-923295 off-target effects in cells

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Compound of Interest

Compound Name: GSK-923295

Cat. No.: B607873

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GSK-923295 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **GSK-923295**, a potent and selective allosteric inhibitor of the mitotic kinesin CENP-E.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **GSK-923295** in cells?

GSK-923295 is a first-in-class, specific, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor ATPase activity.[1][2][3] It binds to a site on CENP-E that is distinct from the ATP-binding pocket, stabilizing the interaction between the CENP-E motor domain and microtubules.[2][3] This prevents the release of inorganic phosphate and locks CENP-E in a state that is strongly bound to the microtubule.[2][3] The functional consequence is the failure of proper chromosome alignment at the metaphase plate during mitosis, leading to a prolonged mitotic arrest and subsequent apoptosis.[2][4][5]

Q2: Are there any known direct off-target effects of GSK-923295 on other cellular proteins?

GSK-923295 has been shown to be highly selective for CENP-E. In a panel of mitotic human kinesins, it showed only minimal inhibitory activity (<25%) at a concentration of 50 μ M, which is significantly higher than its potent inhibitory concentration for CENP-E.[6] While comprehensive, unbiased off-target screening data from techniques like chemoproteomics or broad kinase panels are not extensively published in the public domain, the existing evidence points towards a high degree of selectivity for its intended target.[2][6] Researchers should be







aware that the absence of evidence is not evidence of absence, and unexpected phenotypes should always be carefully investigated.

Q3: My cells are arresting in mitosis as expected, but then they seem to exit mitosis without dividing, a phenomenon often called "mitotic slippage." Is this a known effect?

Yes, this is a potential cellular fate following prolonged mitotic arrest induced by **GSK-923295**. While many cells will undergo apoptosis after a sustained mitotic arrest, some cell lines may exit mitosis without proper chromosome segregation, a process known as mitotic slippage.[4] This can result in the formation of aneuploid and polyploid cells, which may or may not subsequently undergo cell death. The propensity for mitotic slippage is cell-line dependent.

Q4: I've observed that after prolonged exposure to **GSK-923295**, the chromosomes in my arrested cells start to separate, even though they are not properly aligned. What is happening?

This phenomenon is likely "cohesion fatigue." During a prolonged mitotic arrest, the cohesin complexes that hold sister chromatids together can gradually dissociate.[4] This leads to the premature separation of sister chromatids, even in the presence of an active spindle assembly checkpoint. This is not a direct off-target effect of the drug but rather a cellular response to a lengthy delay in mitosis. This has been observed in some cell lines, such as HeLa, which are particularly prone to this effect.[4]

Q5: What are the typical GI50/IC50 values for **GSK-923295** in cancer cell lines?

The growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for **GSK-923295** are potent and vary across different cancer cell lines. The median GI50 value across a panel of 237 tumor cell lines was 32 nM, with an average of 253 nM.[2][3] Specific examples are provided in the table below.

Quantitative Data Summary



Cell Line	Cancer Type	IC50 / GI50 (nM)	Reference
SKOV-3	Ovarian Cancer	22	[Probechem]
Colo205	Colon Cancer	22	[Probechem]
SW48	Colon Cancer	17.2	[1]
RKO	Colon Cancer	55.6	[1]
SW620	Colon Cancer	42	[1]
HCT116	Colon Cancer	51.9	[1]
Neuroblastoma (average)	Neuroblastoma	41	[1]
Pediatric Preclinical Testing Program (median)	Various Pediatric Cancers	27	[Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program]

Experimental Protocols

CENP-E ATPase Activity Assay

This protocol is a generalized representation based on published methods to determine the inhibitory activity of **GSK-923295** on CENP-E.

- Protein Expression and Purification: Express the motor domain of human CENP-E (e.g., residues 2-340 with a C-terminal His-tag) in E. coli and purify using affinity chromatography.
- Microtubule Preparation: Polymerize tubulin in a suitable buffer (e.g., PEM25 buffer: 25mM
 PipesK+, pH 6.8, 2mM MgCl2, 1mM EGTA) to form microtubules (MTs).
- ATPase Assay:
 - The assay is typically performed in a 384-well plate format.



- The reaction mixture contains PEM25 buffer, a specific concentration of ATP (e.g., 500 μM), microtubules (e.g., 5 μM), and a low concentration of the purified CENP-E motor domain (e.g., 1 nM).[3]
- Add GSK-923295 at varying concentrations.
- Initiate the reaction by adding ATP.
- Incubate at a controlled temperature (e.g., 25°C).
- Measure the release of inorganic phosphate over time using a malachite green-based colorimetric assay or a coupled enzymatic assay that links ADP production to NADH oxidation.
- Calculate the IC50 value by fitting the dose-response curve.

Cell Proliferation Assay (e.g., using DAPI staining)

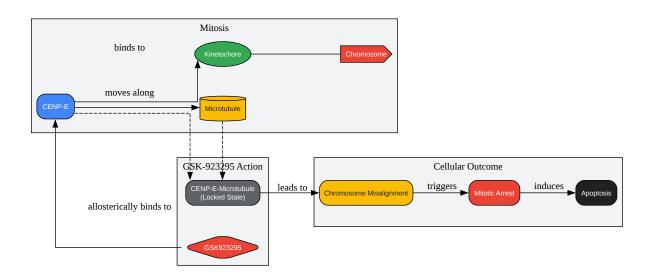
This protocol outlines a method to assess the anti-proliferative effects of **GSK-923295**.

- Cell Culture: Plate cells of interest in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of GSK-923295 for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- Cell Fixation and Staining:
 - After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
 - Permeabilize the cells (e.g., with 0.1% Triton X-100).
 - Stain the cellular DNA with DAPI (4',6-diamidino-2-phenylindole).
- Imaging and Analysis:
 - Acquire images using a high-content imaging system.



- Use image analysis software to count the number of nuclei in each well.
- Calculate the GI50 value by comparing the cell counts in the treated wells to the vehicletreated control wells.

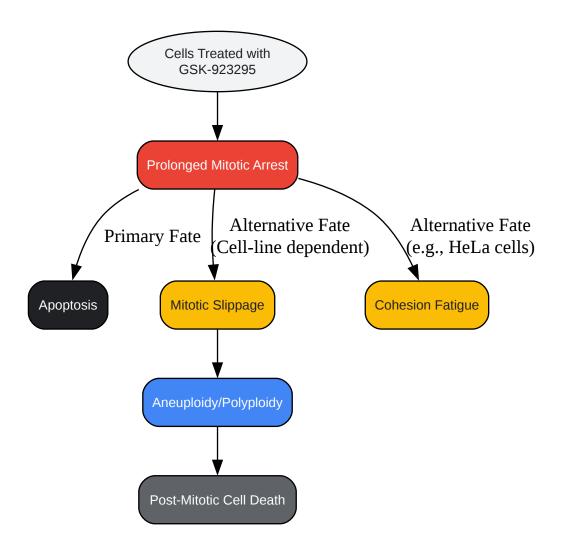
Visualizations



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Caption: On-target mechanism of **GSK-923295** leading to apoptosis.

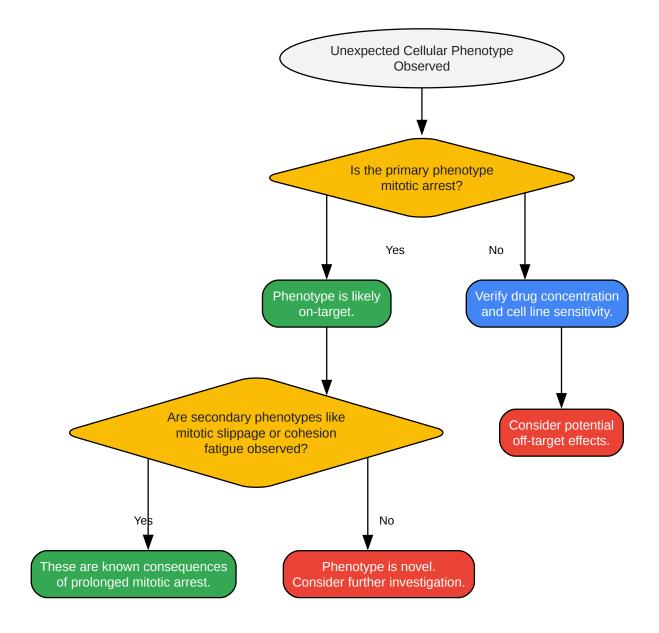




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Caption: Potential cellular fates following GSK-923295-induced mitotic arrest.





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Caption: Troubleshooting workflow for unexpected cellular phenotypes with GSK-923295.

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